molecular formula C18H21NaO8P B1662493 Fosbretabulin disodium CAS No. 168555-66-6

Fosbretabulin disodium

Cat. No.: B1662493
CAS No.: 168555-66-6
M. Wt: 419.3 g/mol
InChI Key: SFKGCTYUWCBOHY-YSMBQZINSA-N
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Description

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. This compound is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) .

Mechanism of Action

Target of Action

Fosbretabulin disodium, also known as combretastatin A-4 phosphate or CA4P, is a microtubule destabilizing experimental drug . It selectively targets endothelial cells , which are cells that line the interior surface of blood vessels. These cells play a crucial role in the formation of new blood vessels, a process known as angiogenesis, which is often exploited by cancerous tumors for their growth and survival.

Mode of Action

This compound acts as a vascular-targeting agent . It is designed to damage the vasculature (blood vessels) of cancer tumors, causing central necrosis . Necrosis refers to the death of cells in an organ or tissue due to disease, injury, or failure of the blood supply. This compound is a prodrug, which means it is metabolized in vivo (within the body) to its active metabolite, combretastatin A-4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the destabilization of microtubules . Microtubules are a component of the cell’s cytoskeleton and are involved in many essential cellular processes, including cell division and intracellular transport. By destabilizing these structures, this compound disrupts these processes, leading to cell death .

Pharmacokinetics

As a prodrug, this compound is known to be dephosphorylated in vivo to its active metabolite, combretastatin a-4 .

Result of Action

The primary result of this compound’s action is the induction of central necrosis in cancer tumors . By damaging the tumor vasculature, the drug deprives the tumor cells of necessary nutrients and oxygen, leading to cell death and a reduction in tumor size .

Biochemical Analysis

Biochemical Properties

Fosbretabulin disodium is a prodrug that is converted to combretastatin A inside the endothelial cells that line blood vessels . It binds to tubulin dimers and prevents microtubule polymerization, resulting in mitotic arrest and apoptosis in endothelial cells . This interaction with tubulin dimers is a key aspect of the biochemical role of this compound.

Cellular Effects

This compound exhibits antivascular effects on tumor vasculature, inducing a rapid reduction in tumor blood flow and a concomitant increase of cellular necrosis . It interferes with vascularisation by preventing tubulin-polymerisation and disrupting cell junctions . This action destroys tumor vasculature and leads to cancer cell death and necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to combretastatin A inside endothelial cells . Combretastatin A binds to tubulin dimers, preventing their polymerization . This leads to mitotic arrest and apoptosis in endothelial cells . The disruption of microtubule dynamics is a key aspect of the molecular mechanism of this compound.

Temporal Effects in Laboratory Settings

It is known that this compound is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Dosage Effects in Animal Models

It is known that this compound is a potent anti-cancer agent that exhibits antivascular effects on tumor vasculature .

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to combretastatin A in vivo

Transport and Distribution

It is known that this compound is a prodrug that is converted to its active metabolite, combretastatin A, in vivo .

Subcellular Localization

It is known that this compound is a prodrug that is converted to its active metabolite, combretastatin A, in vivo . This conversion likely occurs in the endothelial cells that line blood vessels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosbretabulin disodium is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form the phosphate ester. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other suitable methods to obtain the disodium salt form .

Chemical Reactions Analysis

Types of Reactions

Fosbretabulin disodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Fosbretabulin disodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as a vascular-targeting agent and a microtubule destabilizer. Unlike other similar compounds, it specifically targets the vasculature of tumors, leading to central necrosis and tumor regression .

Properties

CAS No.

168555-66-6

Molecular Formula

C18H21NaO8P

Molecular Weight

419.3 g/mol

IUPAC Name

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

InChI

InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-;

InChI Key

SFKGCTYUWCBOHY-YSMBQZINSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na]

Appearance

white solid powder

Purity

> 98%

Synonyms

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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